molecular formula C16H24N2O B10964094 2-(azepan-1-yl)-N-(2-phenylethyl)acetamide

2-(azepan-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B10964094
M. Wt: 260.37 g/mol
InChI Key: GMZORMMYZIGSAI-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(2-phenylethyl)acetamide: (2-azepan-1-yl-2-phenylethyl)amine , is a chemical compound with the following structure:

Structure: C16H24N2O\text{Structure: } \text{C}_{16}\text{H}_{24}\text{N}_2\text{O} Structure: C16​H24​N2​O

It consists of an azepane ring (a seven-membered heterocycle containing one nitrogen atom) attached to a phenylethyl group via an amide linkage. The compound exhibits interesting pharmacological properties and has applications in various fields.

Preparation Methods

Synthetic Routes:

The synthesis of 2-(azepan-1-yl)-N-(2-phenylethyl)acetamide involves several steps. One common synthetic route includes the following:

    Azepane Formation: Start by cyclizing 1,6-diaminohexane (azepane) to form the azepane ring.

    Phenylethyl Group Attachment: React the azepane with 2-phenylethylamine in the presence of an appropriate coupling agent (e.g., EDC or DCC) to form the desired amide linkage.

Industrial Production:

Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

2-(azepan-1-yl)-N-(2-phenylethyl)acetamide: can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenylethyl group can be substituted with other functional groups.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles for substitution reactions.

Major products depend on reaction conditions and substituents introduced.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Synthesis: As a building block, it contributes to the synthesis of more complex molecules.

    Industry: It could be used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related amides and heterocyclic structures. Its uniqueness lies in the combination of the azepane ring and the phenylethyl group.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H24N2O/c19-16(14-18-12-6-1-2-7-13-18)17-11-10-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2,(H,17,19)

InChI Key

GMZORMMYZIGSAI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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